molecular formula C12H15BrN2OS B3823490 2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide

2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide

Cat. No.: B3823490
M. Wt: 315.23 g/mol
InChI Key: MOZVZGKFGHUQDN-UHFFFAOYSA-N
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Description

2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide typically involves the reaction of aniline derivatives with thiazole precursors under specific conditions. One common method involves the condensation of 2-aminothiazole with aniline derivatives in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s ability to interact with multiple targets makes it a versatile agent in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethanol and bromide groups allows for additional chemical modifications and interactions, enhancing its versatility in various applications .

Properties

IUPAC Name

2-(2-anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS.BrH/c1-10-9-16-12(14(10)7-8-15)13-11-5-3-2-4-6-11;/h2-6,9,15H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVZGKFGHUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1CCO)NC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Reactant of Route 2
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Reactant of Route 3
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Reactant of Route 4
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Reactant of Route 5
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide
Reactant of Route 6
2-(2-Anilino-4-methyl-1,3-thiazol-3-ium-3-yl)ethanol;bromide

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